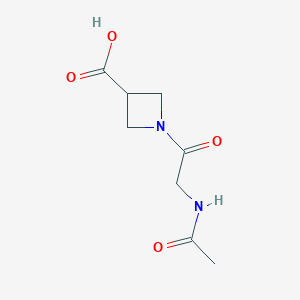

1-(Acetylglycyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-acetamidoacetyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-5(11)9-2-7(12)10-3-6(4-10)8(13)14/h6H,2-4H2,1H3,(H,9,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRHZWAIMRLLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

1-(Acetylglycyl)azetidine-3-carboxylic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins that it is designed to link with.

Mode of Action

As a linker, this compound connects an antibody or protein to a cytotoxic drug in ADCs or a ligand for an E3 ubiquitin ligase in PROTACs . This allows the drug or ligand to be selectively delivered to cells expressing the target protein, enhancing the specificity and reducing the systemic toxicity of the treatment .

Biochemical Pathways

In the context of ADCs, the antibody-drug conjugate is internalized by the target cell, where the cytotoxic drug is released to exert its effect . For PROTACs, the compound brings the target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of the action of this compound is the selective delivery of a cytotoxic drug to target cells in the case of ADCs, or the selective degradation of a target protein in the case of PROTACs . This can lead to the death of the target cells or the modulation of cellular processes, depending on the specific drug or target protein involved.

Biochemical Analysis

Biochemical Properties

1-(Acetylglycyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to act as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker, which is used in the synthesis of proteolysis-targeting chimeras (PROTACs). These interactions are crucial for the compound’s function in targeted drug delivery and protein degradation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a linker in ADCs and PROTACs allows it to facilitate the targeted delivery of cytotoxic agents to specific cells, leading to cell death in cancer cells. Additionally, it can modulate gene expression by promoting the degradation of target proteins through the ubiquitin-proteasome system.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PROTAC linker, it binds to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity and promoting the ubiquitination and subsequent degradation of the target protein. This mechanism is essential for its role in targeted protein degradation and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s ability to degrade target proteins has been maintained over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target effects and damage to healthy cells. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. As a PROTAC linker, it facilitates the ubiquitination and degradation of target proteins, which can affect metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its function in targeted protein degradation and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its ability to degrade target proteins and exert therapeutic effects. Identifying these subcellular localization mechanisms is essential for understanding the compound’s mode of action and optimizing its use in therapeutic applications.

Biological Activity

1-(Acetylglycyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, including mechanisms of action, effects on cellular systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of azetidine, characterized by the presence of an acetylglycyl moiety. Its molecular formula is with a molecular weight of 158.16 g/mol. The compound's structure allows for interactions with various biological targets, potentially influencing metabolic pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes, impacting pathways such as protein synthesis and degradation.

- Modulation of Cellular Signaling : It could alter signaling pathways related to cell growth and apoptosis, potentially leading to therapeutic effects in conditions such as cancer.

- Interaction with Receptors : The compound might bind to various receptors, affecting neurotransmitter release and neuronal activity.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in vitro using neuronal cell cultures. The results indicated that treatment with the compound significantly reduced cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases. The mechanism was linked to the modulation of the unfolded protein response (UPR), which plays a critical role in cellular stress management.

Toxicological Profile

The safety and toxicity profile of this compound has been evaluated in various studies. Initial findings suggest low toxicity at therapeutic doses, but further research is necessary to fully understand its safety profile over prolonged exposure.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Acetylglycyl)azetidine-3-carboxylic acid is primarily investigated for its role in the development of bioactive compounds, particularly those targeting specific diseases. Its structural features allow it to be integrated into various pharmacologically active molecules.

Antimicrobial Activity

Research indicates that derivatives of azetidine-3-carboxylic acids exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Escherichia coli and other pathogenic bacteria, suggesting potential applications in antibiotic development .

Antischistosomal Activity

The compound's structural analogs have been studied for their antischistosomal effects. Ozonide carboxylic acids, which include derivatives of azetidine-3-carboxylic acid, have demonstrated significant efficacy against Schistosoma species in vivo. For example, compounds with similar structures have been shown to reduce worm burdens significantly in infected mice, indicating a promising avenue for treating schistosomiasis .

Peptide Synthesis

The incorporation of this compound into peptide synthesis has been explored due to its ability to act as a building block in solid-phase peptide synthesis (SPPS). Its unique azetidine structure provides distinct steric and electronic properties that can enhance the stability and activity of synthesized peptides.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the use of azetidine-3-carboxylic acid derivatives allows for site-selective modifications of peptides. This method enables researchers to create complex peptide structures with precise control over amino acid sequences and functional groups, which is crucial for developing therapeutic peptides .

Structural Analysis and SAR Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. SAR studies focus on how alterations in the compound's structure affect its efficacy against specific targets.

Key Findings from SAR Studies

- Modifications to the Carboxylic Acid Group : Altering the carboxylic acid moiety can significantly influence solubility and binding affinity to biological targets.

- Substituents on the Azetidine Ring : Introducing different substituents on the azetidine ring has been shown to enhance or diminish antimicrobial and antischistosomal activities, providing insights into how to design more effective derivatives .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated inhibition of E. coli growth with specific derivatives. |

| Study B | Antischistosomal Efficacy | Showed significant reduction in worm burden in infected mice using related ozonide compounds. |

| Study C | Peptide Synthesis | Successfully utilized in SPPS leading to stable and active peptide constructs. |

Comparison with Similar Compounds

Table 2: Pharmacological Profiles

Physicochemical Properties

The substituents critically influence solubility, permeability, and stability:

- LogP and Solubility : Azetidine-3-carboxylic acid (LogP: -0.86) is highly soluble (4050 mg/mL), while derivatives like 28f (LogP: ~3.5 due to trifluoromethyl) exhibit reduced solubility but improved membrane permeability .

- Metabolic Stability : Halogenated derivatives (e.g., compound 4 ) resist CYP450-mediated oxidation, enhancing plasma half-life .

Preparation Methods

Starting Material: Azetidine-3-carboxylic Acid

Azetidine-3-carboxylic acid is the key precursor for the synthesis of 1-(Acetylglycyl)azetidine-3-carboxylic acid. It is a four-membered nitrogen heterocycle with a carboxylic acid substituent at the 3-position.

- Synthesis of Azetidine-3-carboxylic Acid

This compound can be prepared via strain-release reactions of 1-azabicyclo[1.1.0]butane (ABB), which undergoes intramolecular amination to form the azetidine ring system.

The ABB precursor is typically synthesized by slow addition of allylamine to bromine in ethanol, followed by treatment with organolithium reagents to generate ABB in situ. Subsequent reaction with electrophiles and nucleophiles leads to protected azetidine-3-carboxylic acid derivatives, which upon deprotection yield azetidine-3-carboxylic acid.

This method allows gram-scale synthesis with good yields and versatility for further functionalization.

Coupling with Acetylglycine or Its Derivatives

The key step in preparing this compound is the formation of an amide bond between the azetidine nitrogen and the acetylglycyl moiety.

Reaction Scheme

Azetidine-3-carboxylic acid is reacted with acetylglycine or its activated derivatives (e.g., acetylglycine chloride, esters, or activated esters) under peptide coupling conditions to form the N-acetylglycyl substituted azetidine.

Typical coupling reagents include carbodiimides (e.g., EDC, DCC) often with additives like HOBt or NHS to improve yield and reduce racemization. The reaction is usually conducted in aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at controlled temperatures.Protection/Deprotection Strategies

To avoid side reactions, the carboxylic acid groups on the azetidine and acetylglycine may be protected (e.g., as esters or Boc-protected amines) during coupling, followed by deprotection under acidic or basic conditions to yield the free acid form of this compound.

Purification and Characterization

- After synthesis, the product is purified by standard organic chemistry techniques such as extraction, crystallization, or chromatography (e.g., silica gel column chromatography).

- Characterization is performed by NMR spectroscopy, mass spectrometry, and X-ray crystallography where applicable to confirm the structure and purity.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 1-azabicyclo[1.1.0]butane (ABB) | Allylamine + Br2 in EtOH, recrystallization | Good yield (20 g scale) | Precursor for azetidine ring formation |

| 2 | Formation of azetidine-3-carboxylic acid | ABB + PhLi (in situ), electrophile addition | High yield (gram scale) | Protected intermediates formed |

| 3 | Coupling with acetylglycine or derivatives | Carbodiimide coupling (EDC/DCC + HOBt) | Moderate to high yield | Peptide bond formation at azetidine N |

| 4 | Deprotection and purification | Acid/base treatment, chromatography | Pure product | Final compound: this compound |

Research Findings and Optimization Notes

- The use of strain-release chemistry involving ABB enables a concise and scalable route to azetidine derivatives, improving over older multi-step syntheses that were lengthy and low-yielding.

- The peptide coupling step benefits from modern coupling agents to minimize racemization and side reactions, critical for maintaining stereochemical integrity of the azetidine ring substituents.

- Protection strategies for both amine and acid groups are important to achieve selective coupling and high purity.

- The synthetic route is adaptable to generate diverse azetidine-3-carboxylic acid derivatives by varying the acyl or amino acid coupling partner, which has implications in medicinal chemistry and drug development.

Additional Notes from Patent Literature

- Patents describe improved processes for azetidine derivative synthesis with enhanced yield and scope, enabling the preparation of various substituted azetidines including those with acetylglycyl groups.

- Hydrogenation, silyl protection, and acid-base extraction steps are commonly employed in the purification and modification of azetidine intermediates.

- Reaction conditions such as temperature (55–60°C), reaction times (12–72 hours), and use of solvents like methylene chloride and ethanol are optimized for scale-up and reproducibility.

Q & A

(Basic) What are the recommended synthetic routes for 1-(Acetylglycyl)azetidine-3-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves acetylation of glycyl-azetidine-3-carboxylic acid using acetyl chloride or anhydride under controlled pH. Optimization strategies include:

- Reaction path screening : Use quantum chemical calculations to identify energetically favorable pathways .

- High-throughput experimentation : Test reaction parameters (temperature, solvent, catalyst) in parallel to identify optimal conditions.

- Process control : Implement real-time monitoring (e.g., in-situ IR spectroscopy) to track reaction progress.

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Refer to safety data sheets (SDS) for azetidine derivatives :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- First aid : Immediate eye flushing with water for 15+ minutes upon contact (H319) .

- Containment : Avoid environmental release due to uncharacterized ecological toxicity .

(Advanced) How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR, X-ray crystallography, and mass spectrometry with computational predictions (e.g., DFT calculations) .

- Error analysis : Quantify discrepancies using root-mean-square deviation (RMSD) between experimental and simulated spectra.

- Feedback loops : Integrate experimental results into computational models to refine force fields or reaction mechanisms .

(Advanced) What methodologies are effective in optimizing reaction conditions for its synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., catalyst loading, solvent polarity) .

- Machine learning : Train models on existing reaction data to predict optimal conditions.

- Kinetic profiling : Conduct time-resolved studies to identify rate-limiting steps and adjust reagent stoichiometry .

(Basic) What analytical techniques are used to characterize this compound?

Methodological Answer:

- Structural analysis : H/C NMR for functional group identification.

- Purity assessment : HPLC with UV detection (λ = 210–254 nm) or LC-MS for trace impurities.

- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures .

(Advanced) How can researchers design studies to address the lack of ecological toxicity data for this compound?

Methodological Answer:

- Tiered testing : Follow OECD Guidelines 301 (biodegradation) and 305 (bioaccumulation) using model organisms (e.g., Daphnia magna) .

- Metabolite tracking : Employ LC-HRMS to identify degradation products in simulated ecosystems.

- QSAR modeling : Predict toxicity endpoints using quantitative structure-activity relationships .

(Advanced) What computational models predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding affinities with enzymes or receptors.

- Molecular dynamics (MD) : Simulate ligand-protein interactions over nanosecond timescales to assess stability.

- QSAR validation : Corrogate computational predictions with in vitro assays (e.g., enzyme inhibition studies) .

(Basic) How should researchers assess the stability of this compound under various conditions?

Methodological Answer:

- Stress testing : Expose the compound to acidic (pH 3), basic (pH 9), oxidative (HO), and photolytic conditions. Monitor degradation via HPLC .

- Storage recommendations : Store at –20°C under argon to prevent hydrolysis or oxidation.

(Advanced) How can the compound’s interaction with enzymes be studied, and what methods are suitable?

Methodological Answer:

- Kinetic assays : Measure and using UV-Vis spectroscopy (e.g., NADH depletion in dehydrogenase assays) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- Fluorescence quenching : Monitor conformational changes in enzymes upon ligand binding .

(Advanced) What theoretical frameworks guide research on the compound’s pharmacological potential?

Methodological Answer:

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for drug-likeness (e.g., solubility, logP) .

- Translational models : Bridge in vitro data to preclinical outcomes using pharmacokinetic/pharmacodynamic (PK/PD) modeling.

- Network pharmacology : Map multi-target interactions using bioinformatics tools like STRING or KEGG .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.